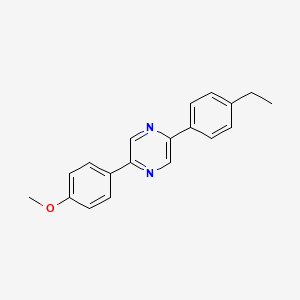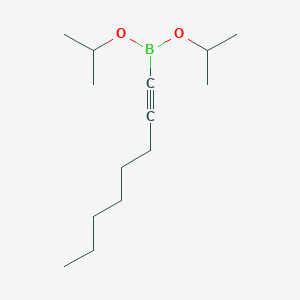
Boronic acid, 1-octynyl-, bis(1-methylethyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boronic acid, 1-octynyl-, bis(1-methylethyl) ester is an organic compound that belongs to the class of boronic esters. Boronic esters are formed by the reaction of boronic acids with alcohols. These compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of boronic acid, 1-octynyl-, bis(1-methylethyl) ester typically involves the reaction of 1-octynylboronic acid with isopropyl alcohol under acidic conditions. The reaction proceeds through the formation of a boronate ester intermediate, which is then isolated and purified.
Industrial Production Methods
Industrial production of boronic esters often involves the use of continuous flow reactors to handle large-scale reactions efficiently. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boronic acid, 1-octynyl-, bis(1-methylethyl) ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
The major products formed from these reactions include boronic acids, alcohols, and substituted boronic esters, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Boronic acid, 1-octynyl-, bis(1-methylethyl) ester has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism by which boronic acid, 1-octynyl-, bis(1-methylethyl) ester exerts its effects involves the formation of reversible covalent complexes with molecules containing diol groups. This interaction is facilitated by the boron atom, which acts as a Lewis acid, forming a stable complex with the diol-containing molecule. This property is particularly useful in sensing applications and in the development of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- Pinacolborane
- Cyclohexylboronic acid
Comparison
Compared to other boronic esters, boronic acid, 1-octynyl-, bis(1-methylethyl) ester is unique due to its alkyne functional group, which provides additional reactivity and versatility in organic synthesis. This compound’s ability to form stable complexes with diol-containing molecules also makes it particularly valuable in sensing and therapeutic applications .
Eigenschaften
CAS-Nummer |
121037-33-0 |
|---|---|
Molekularformel |
C14H27BO2 |
Molekulargewicht |
238.18 g/mol |
IUPAC-Name |
oct-1-ynyl-di(propan-2-yloxy)borane |
InChI |
InChI=1S/C14H27BO2/c1-6-7-8-9-10-11-12-15(16-13(2)3)17-14(4)5/h13-14H,6-10H2,1-5H3 |
InChI-Schlüssel |
IQUFHXGHPRELDF-UHFFFAOYSA-N |
Kanonische SMILES |
B(C#CCCCCCC)(OC(C)C)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


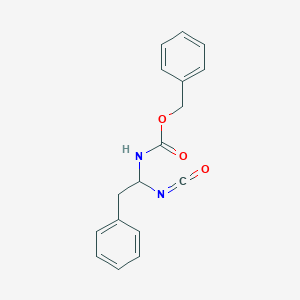
![([1,1'-Biphenyl]-4-yl)(phenyl)mercury](/img/structure/B14297636.png)
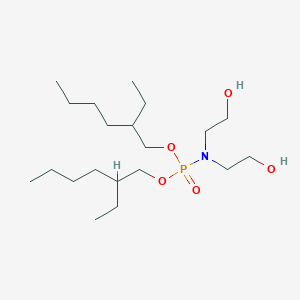
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)
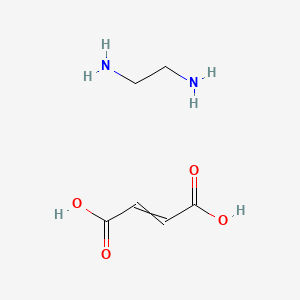
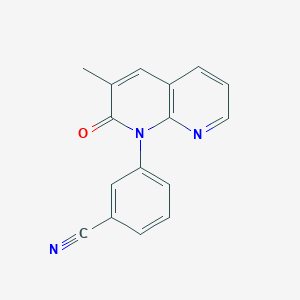
![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
![Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14297661.png)
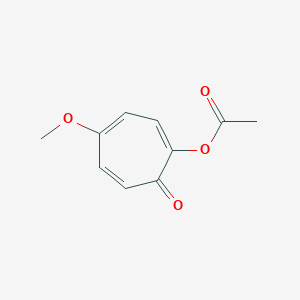

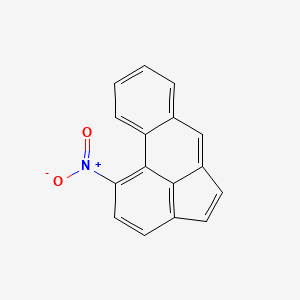
![2-(4-Ethylphenyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B14297715.png)
![4,4'-[Nitro(phenyl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14297716.png)
